molecular formula C6H12N2O4Pt B12431122 1,1-Cyclobutanedicarboxylatodiammineplatinum (cento) (Carboplatin)

1,1-Cyclobutanedicarboxylatodiammineplatinum (cento) (Carboplatin)

Cat. No.: B12431122
M. Wt: 371.25 g/mol
InChI Key: VSRXQHXAPYXROS-UHFFFAOYSA-N
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Description

1,1-Cyclobutanedicarboxylatodiammineplatinum (cento) (Carboplatin) is a platinum-based chemotherapy drug used to treat various forms of cancer, including ovarian, lung, head, and neck cancers. It is a second-generation platinum compound developed to reduce the side effects associated with its predecessor, cisplatin . Carboplatin works by interfering with the DNA of cancer cells, preventing them from dividing and growing.

Preparation Methods

Synthetic Routes and Reaction Conditions: Carboplatin is synthesized through a series of chemical reactions involving platinum compounds. One common method involves reacting potassium chloroplatinate with hydrazine hydrochloride and potassium iodide to obtain cisplatin iodide. This intermediate is then purified by recrystallization from a mixture of dimethylformamide and ethanol .

Industrial Production Methods: In industrial settings, carboplatin is produced using a powder technology method, such as spray-drying. This method significantly reduces the overall production time and achieves the desired particle size without using organic solvents, making it economically feasible .

Chemical Reactions Analysis

Types of Reactions: Carboplatin undergoes various chemical reactions, including substitution and binding reactions. It is known to bind to DNA in the presence of nucleophiles and human breast cancer MCF-7 cell cytoplasmic extracts .

Common Reagents and Conditions: Common reagents used in reactions involving carboplatin include thiourea, glutathione, and other nucleophiles. These reactions typically occur under physiological conditions, such as in the presence of cellular extracts .

Major Products Formed: The major products formed from reactions involving carboplatin are DNA adducts, which inhibit DNA replication and transcription, leading to cell death .

Comparison with Similar Compounds

Carboplatin is often compared to its predecessor, cisplatin. While both compounds have similar mechanisms of action, carboplatin is less nephrotoxic and causes fewer side effects . Other similar compounds include oxaliplatin and nedaplatin, which are also platinum-based chemotherapy drugs used to treat various cancers . Carboplatin’s greater chemical stability and lower reactivity with nucleophilic sites of DNA account for its reduced toxicity compared to cisplatin .

Conclusion

1,1-Cyclobutanedicarboxylatodiammineplatinum (cento) (Carboplatin) is a vital chemotherapy drug with significant applications in cancer treatment and research. Its unique properties and reduced side effects make it a valuable alternative to other platinum-based compounds.

Properties

IUPAC Name

azanide;cyclobutane-1,1-dicarboxylic acid;platinum(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4.2H2N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H2;/q;2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRXQHXAPYXROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)C(=O)O.[NH2-].[NH2-].[Pt+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4Pt
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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